2-Cyclopentylamino-4-methyl-aniline
Beschreibung
2-Cyclopentylamino-4-methyl-aniline (chemical formula: C₁₂H₁₈N₂, molecular weight: 190.28 g/mol) is a substituted aniline derivative featuring a cyclopentylamino group (-NH-C₅H₉) at the 2-position and a methyl group (-CH₃) at the 4-position of the benzene ring. The cyclopentyl substituent introduces steric bulk and hydrophobicity, which may influence its physicochemical properties and reactivity compared to simpler aniline derivatives .
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-N-cyclopentyl-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H18N2/c1-9-6-7-11(13)12(8-9)14-10-4-2-3-5-10/h6-8,10,14H,2-5,13H2,1H3 |
InChI-Schlüssel |
XAUCSCFSAVMNKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N)NC2CCCC2 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
Key structural analogs and their properties are compared below:
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | LCMS [M+H]⁺ (m/z) | HPLC Retention Time (min) |
|---|---|---|---|---|---|
| 2-Cyclopentylamino-4-methyl-aniline | C₁₂H₁₈N₂ | 190.28 | Cyclopentylamino (2), methyl (4) | 191 (estimated) | ~1.2–1.5 (estimated) |
| 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline | C₁₀H₆Cl₂N₃ | 244.08 | Chloropyrimidinyl (2), chloro (4) | 245 | 0.75 |
| 2-Aminoanilinium 4-methylbenzenesulfonate | C₁₃H₁₇N₂O₃S | 297.35 | Tosylate salt, amino groups | N/A | N/A |
Key Observations:
Molecular Weight and Hydrophobicity: The cyclopentylamino group in 2-Cyclopentylamino-4-methyl-aniline increases its molecular weight compared to simpler anilines (e.g., unsubstituted aniline: 93.13 g/mol). However, it remains lighter than halogenated analogs like 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (244.08 g/mol) due to the absence of heavy atoms (e.g., Cl) . The bulky cyclopentyl group enhances hydrophobicity, likely resulting in a longer HPLC retention time (~1.2–1.5 min) compared to the chlorinated analog (0.75 min) .
Synthetic Considerations: The synthesis of 2-Cyclopentylamino-4-methyl-aniline may involve amination steps similar to those described in Reference Example 63 of the cited patent (e.g., coupling cyclopentylamine with a pre-functionalized aniline intermediate) . Steric hindrance from the cyclopentyl group could necessitate optimized reaction conditions (e.g., elevated temperatures or prolonged reaction times) compared to less bulky analogs.
Crystallographic Behavior: While 2-Aminoanilinium 4-methylbenzenesulfonate forms a stable crystalline salt due to ionic interactions between the protonated aniline and tosylate counterion, 2-Cyclopentylamino-4-methyl-aniline’s neutral structure and bulky substituents may result in less ordered crystal packing, requiring specialized crystallization techniques .
Analytical Data and Reactivity
- LCMS and HPLC Profiles: The patent-reported LCMS m/z 245 for 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline aligns with its molecular weight (244.08 + 1 = 245.08), demonstrating the utility of mass spectrometry in verifying synthetic outcomes . For 2-Cyclopentylamino-4-methyl-aniline, the expected [M+H]⁺ peak at m/z 191 would serve as a critical quality control marker. HPLC retention times correlate with polarity; the cyclopentyl group’s hydrophobicity suggests reversed-phase retention similar to arylalkylamines but distinct from polar chlorinated derivatives .
- Reactivity in Further Functionalization: The electron-rich aniline moiety in 2-Cyclopentylamino-4-methyl-aniline is amenable to electrophilic substitution (e.g., nitration, sulfonation). However, steric shielding from the cyclopentyl group may regioselectively direct reactions to the less hindered 5- or 6-positions of the ring.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
